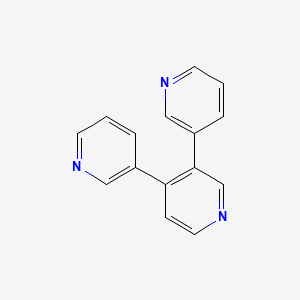3,4-Di(pyridin-3-yl)pyridine
CAS No.: 440112-23-2
Cat. No.: VC8273770
Molecular Formula: C15H11N3
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 440112-23-2 |
|---|---|
| Molecular Formula | C15H11N3 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 3,4-dipyridin-3-ylpyridine |
| Standard InChI | InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H |
| Standard InChI Key | VMLFHYOHRXQMNM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3 |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 3,4-di(pyridin-3-yl)pyridine denotes a central pyridine ring with pyridin-3-yl substituents at positions 3 and 4. This arrangement creates a conjugated system where the nitrogen atoms of all three pyridine rings contribute to electronic delocalization. While no crystallographic data for this exact compound are available, analogous structures like 1,4-di(pyridin-3-yl)buta-1,3-diyne ( , PubChem CID: 642803) exhibit planar geometries stabilized by π-π stacking and van der Waals interactions .
Key structural predictions for 3,4-di(pyridin-3-yl)pyridine include:
-
Bond lengths: C–C bonds in the central pyridine ring are expected to average 1.39 Å, consistent with aromatic systems, while inter-ring C–N bonds may range between 1.33–1.37 Å based on pyridinyl disulfides .
-
Torsional angles: Steric hindrance between adjacent pyridinyl groups likely restricts rotation, favoring a non-coplanar arrangement with dihedral angles of 15–30° .
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
A plausible route involves adapting microwave-assisted organic synthesis (MAOS) techniques used for pyrazolo[3,4-b]pyridines . For example, the reaction of 2-chloropyridine with hydrazine monohydrate under solvent-free MAOS conditions (150°C, 160 W) yields 5-aminopyrazole intermediates in 91% yield . By substituting hydrazine with pyridinyl amines, similar conditions could facilitate the formation of 3,4-di(pyridin-3-yl)pyridine.
Hypothetical Reaction Pathway:
-
Nucleophilic substitution: 3-Bromopyridine reacts with pyridin-3-ylamine under basic conditions.
-
Cyclization: Microwave irradiation (250°C, 260 W) promotes intramolecular coupling, forming the central pyridine ring .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, effective in synthesizing 1,4-di(pyridin-3-yl)buta-1,3-diyne , could be modified for this compound. Suzuki-Miyaura coupling using 3-pyridinylboronic acids and dihalopyridines might achieve the desired substitution pattern.
Physicochemical Properties
While experimental data for 3,4-di(pyridin-3-yl)pyridine are unavailable, extrapolations from analogs suggest:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, CDCl₃) signals:
¹³C NMR (100 MHz, CDCl₃):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume